3-Ethylphenol, with the chemical formula CHO, is an organic compound classified as a phenol. It is characterized by the presence of an ethyl group attached to the aromatic ring of phenol. This compound is notably recognized for its distinct odor, often described as medicinal or reminiscent of barnyard scents, which can be undesirable in certain contexts, such as wine production.
3-Ethylphenol is primarily sourced from the microbial metabolism of phenolic compounds in various environments, including soils and fermented products. It is classified under the category of alkylphenols, which are phenolic compounds modified by the addition of alkyl groups. In terms of its environmental and biological classification, 3-ethylphenol is also recognized for its potential role in various biochemical pathways and interactions within ecosystems.
The synthesis of 3-ethylphenol can be achieved through several methods:
The sulfonation process typically requires concentrated sulfuric acid and controlled temperatures to ensure selectivity towards the desired product. The subsequent alkali treatment involves heating with sodium hydroxide, which facilitates the removal of the sulfonic group and forms 3-ethylphenol.
3-Ethylphenol can participate in a variety of chemical reactions typical for phenolic compounds:
Technical details regarding these reactions often involve specific catalysts or conditions such as temperature and pressure adjustments to optimize yield.
The mechanism of action for 3-ethylphenol primarily revolves around its interactions in biological systems, particularly its role in wine spoilage caused by Brettanomyces yeast strains. The presence of this compound contributes to off-flavors in wine due to its strong sensory characteristics.
In microbial metabolism, 3-ethylphenol acts as a signaling molecule that may influence microbial community dynamics, potentially affecting fermentation processes.
Relevant analyses often include gas chromatography-mass spectrometry (GC-MS) for quantifying concentrations in various matrices such as wines and environmental samples.
3-Ethylphenol has several applications across different scientific fields:
3-Ethylphenol (C₈H₁₀O), systematically named 3-ethylbenzene-1-ol, is an aromatic organic compound classified as a C2-alkylated phenolic derivative. Its structure consists of a phenolic ring substituted with an ethyl group (–CH₂CH₃) at the meta position (carbon 3) relative to the hydroxyl group [1] [10]. The deuterated analog, 3-Ethylphenol-d₃ (C₈H₇D₃O), incorporates three deuterium atoms (²H or D) at the terminal methyl group of the ethyl substituent (–CD₃), resulting in a molecular weight of 125.19 g/mol compared to 122.16 g/mol for the non-deuterated form [2]. This isotopic labeling preserves the compound’s chemical reactivity while introducing distinct spectral properties:
Property | 3-Ethylphenol | 3-Ethylphenol-d₃ |
---|---|---|
CAS Registry Number | 620-17-7 | 1335401-27-8 |
Molecular Formula | C₈H₁₀O | C₈H₇D₃O |
Average Molecular Weight | 122.16 g/mol | 125.19 g/mol |
Key Spectral Identifier | m/z 122 | m/z 125 |
3-Ethylphenol was initially isolated as a byproduct of coal tar distillation and industrial xylenol production in the early 20th century. Its synthesis evolved through three key phases:
Synthetic Method | Context | Key Advancement |
---|---|---|
Friedel-Crafts Alkylation | Early 1900s; resin industry | High yield but poor isomer selectivity |
Microbial Decarboxylation | 1980s–2000s; flavor biochemistry | Enantioselective, mild conditions |
Catalytic Hydrogenation | Post-2010; patent WO2016187678A1 | Atom-efficient, >96% purity [7] |
3-Ethylphenol occurs naturally through both microbial metabolism and plant biosynthetic pathways:
Table 3: Natural Occurrence and Analytical Detection
Source | Detected Quantity | Analytical Method | Biological Role |
---|---|---|---|
Cauliflower florets | Trace (unquantified) | GC-MS [10] | Defense metabolite |
African Elephant urine | 0.1–2.1 µg/mL | HPLC [1] | Female reproductive signal |
Wine fermentation | Variable | LC-MS with d₃-tracer [6] | Off-flavor contaminant |
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